1-(3-Morpholinopropyl)Piperazine

Overview

Description

1-(3-Morpholinopropyl)Piperazine is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-(3-Morpholinopropyl)Piperazine, also known as 4-(3-piperazin-1-ylpropyl)morpholine, is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine compounds, including this one, are known to interact with GABA receptors and voltage-gated sodium (NaV) channels . These targets play crucial roles in nerve signal transmission, making them important in the regulation of various physiological processes.

Mode of Action

Piperazine compounds, including this compound, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis . Additionally, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels (NaV) . This modulation can affect the generation of action potentials, which are essential for the transmission of electrical impulses through nerve, muscle, and endocrine cell systems .

Pharmacokinetics

. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound are largely dependent on its interaction with its targets. By acting as a GABA receptor agonist, it can induce flaccid paralysis . Its modulation of NaV channels can influence the generation of action potentials, affecting the transmission of electrical impulses in nerve, muscle, and endocrine cell systems .

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells . The exact influence of 1-(3-Morpholinopropyl)Piperazine on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. It is known that piperazine derivatives are generally well-tolerated in animals, with some adverse effects observed at high doses .

Biological Activity

1-(3-Morpholinopropyl)Piperazine (MPP) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

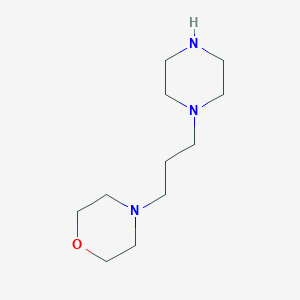

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a morpholinopropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly neurotransmitter systems.

Neurotransmitter Interaction:

Research indicates that MPP may modulate neurotransmitter systems, particularly those involving serotonin receptors. The compound's ability to interact with 5-HT receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

Antimicrobial Activity:

Recent studies have demonstrated that derivatives of piperazine, including MPP, exhibit antimicrobial properties against various bacterial strains. The mechanism appears to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of several piperazine derivatives, including MPP, against a range of Gram-positive and Gram-negative bacteria. Results indicated that MPP showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics . -

Neuropharmacological Applications:

In a clinical setting, compounds similar to MPP have been tested for their effects on mood regulation. A notable case involved healthy volunteers receiving doses of morpholine derivatives, where it was observed that these compounds could modulate serotonin levels effectively, leading to improved mood states .

Research Findings

Scientific Research Applications

Modulation of Ion Channels

Research indicates that 1-(3-MP)PZ may interact with specific ion channels, influencing their activity. Ion channels are critical for various physiological processes, and their dysfunction is linked to several diseases. The compound's ability to modulate these channels suggests potential therapeutic applications in conditions such as epilepsy, cardiac arrhythmias, and other ion channel-related disorders.

Antidiabetic Potential

Studies have shown that derivatives of piperazine and morpholine can exhibit antidiabetic properties. For instance, compounds similar to 1-(3-MP)PZ have been investigated for their ability to inhibit key metabolic enzymes involved in glucose metabolism, such as α-glucosidase and acetylcholinesterase. These activities suggest that 1-(3-MP)PZ could be explored as a lead compound for developing new antidiabetic agents .

Antiviral Activity

There is emerging evidence that piperazine derivatives can possess antiviral properties. For example, compounds structurally related to 1-(3-MP)PZ have demonstrated activity against various viral pathogens, including the Potato Virus Y (PVY). Molecular docking studies suggest that these compounds can form significant interactions with viral proteins, potentially inhibiting viral replication .

Case Study 1: Ion Channel Modulation

A study investigating the effects of 1-(3-MP)PZ on ion channel activity revealed that it could selectively enhance or inhibit certain channels, leading to altered cellular excitability. This property was particularly noted in neuronal cells, suggesting its potential use in treating neurological disorders characterized by ion channel dysregulation.

Case Study 2: Antidiabetic Activity

In vivo studies demonstrated that analogs of 1-(3-MP)PZ significantly lowered blood glucose levels in diabetic models. These compounds were shown to enhance insulin sensitivity and reduce food intake through modulation of the GLP-1 receptor pathway .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperazine | Six-membered ring with two nitrogen atoms | Commonly used as an anthelminthic drug |

| Morpholine | Five-membered ring with one nitrogen atom | Found in various pharmaceuticals |

| 1-(4-Piperidinyl)Propan-2-One | Piperidine ring substituted at the 1-position | Exhibits strong analgesic properties |

| 1-(2-Hydroxyethyl)piperazine | Hydroxyethyl group attached to piperazine | Involved in enhancing solubility |

The unique structural characteristics of 1-(3-MP)PZ distinguish it from its analogs by potentially enhancing binding affinity to receptors involved in neurological processes, which may lead to improved therapeutic outcomes compared to compounds containing only one of these rings .

Properties

IUPAC Name |

4-(3-piperazin-1-ylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1(4-13-6-2-12-3-7-13)5-14-8-10-15-11-9-14/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJPLMDQJPJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371775 | |

| Record name | 1-(3-Morpholinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436852-18-5 | |

| Record name | 1-(3-Morpholinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436852-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.